REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([C:9]1[CH:10]=[C:11]([NH:15]C(C2C=CN3C=2CSC3C2C=NC=CC=2)=O)[CH:12]=[CH:13][CH:14]=1)=[O:8].[N+](C1C=C(C=CC=1)C(C1C=CC=CN=1)=O)([O-])=O.Cl>C(O)C>[NH2:15][C:11]1[CH:10]=[C:9]([CH:14]=[CH:13][CH:12]=1)[C:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)=[O:8]
|
Name
|
2-(3-aminobenzoyl)pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C(=O)C=1C=C(C=CC1)NC(=O)C=1C=CN2C(SCC21)C=2C=NC=CC2
|
Name
|
Stannous chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)C2=NC=CC=C2)C=CC1
|
Name
|
solution
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
dihydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at a temperature in the vicinity of 4° C. for 1 hour and 30 minutes, at a temperature in the vicinity of 20° C. for 1 hour and 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
WAIT
|
Details
|
at a temperature in the vicinity of 80° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C
|
Type
|
ADDITION
|
Details
|
by adding an aqueous 10N sodium hydroxide solution at a temperature in the vicinity of 25° C.
|
Type
|
EXTRACTION
|
Details
|
saturated with sodium chloride and then extracted 3 times with diethyl ether (600 cc in total)
|
Type
|
WASH
|
Details
|
washed 3 times with a saturated aqueous sodium chloride solution (300 cc in total)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
ADDITION
|
Details
|
treated with decolourizing charcoal (0.5 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 40° C
|
Type
|
CUSTOM
|
Details
|
A crude product (15.8 g) is obtained
|
Type
|
CUSTOM
|
Details
|
which is chromatographed on an 8 cm diameter column
|
Type
|
ADDITION
|
Details
|
containing silica (0.02-0.045 mm; 500 g)
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
ADDITION
|
Details
|
is carried out with a mixture of cyclohexane and ethyl acetate (50:50 by volume) at a pressure of 0.4 bar (40 kPa)
|
Type
|
CUSTOM
|
Details
|
collecting 400 cc fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)C2=NC=CC=C2)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |